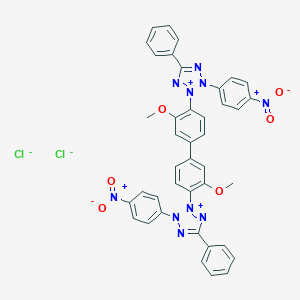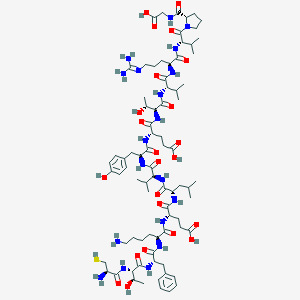
3-Oxoisoindoline-4-carbonitrile
Descripción general
Descripción
“3-Oxoisoindoline-4-carbonitrile” is a chemical compound with the molecular formula C9H6N2O . It has a molecular weight of 158.16 g/mol . The IUPAC name for this compound is 3-oxo-1,2-dihydroisoindole-4-carbonitrile .
Synthesis Analysis
An efficient synthesis of 3-oxoisoindolines, including 3-Oxoisoindoline-4-carbonitrile, has been described from 2-carboxybenzaldehyde, TMSCN and benzylic or aliphatic amines using a Strecker approach with OSU-6 as the catalyst . The reaction can be tuned to generate two different products: a substituted (±)-3-oxoisoindoline-1-carbonitrile at 23 °C or the corresponding C1 primary amide at 78 °C .
Molecular Structure Analysis
The 3-Oxoisoindoline-4-carboxamide core structure is planar in the X-ray structure . An additional hydrogen bond interaction of the piperidine nitrogen to Gly-888 also contributes to the binding affinity of the compound to its target .
Chemical Reactions Analysis
The reaction of 2-carboxybenzaldehyde, TMSCN and benzylic or aliphatic amines using a Strecker approach with OSU-6 as the catalyst can be tuned to generate two different products: a substituted (±)-3-oxoisoindoline-1-carbonitrile at 23 °C or the corresponding C1 primary amide at 78 °C .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 158.16 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . The compound has a Rotatable Bond Count of 0 . The Exact Mass of the compound is 158.048012819 g/mol .
Aplicaciones Científicas De Investigación
Specific Scientific Field
This application falls under the field of Medicinal Chemistry .
Summary of the Application
“3-Oxoisoindoline-4-carbonitrile” is used in the synthesis of small-molecule inhibitors targeting Bruton Tyrosine Kinase (BTK). These inhibitors are developed to selectively inhibit BTK’s activity and disrupt B-cell signaling pathways .
Methods of Application
The inhibitors bind to the active site of BTK and prevent its phosphorylation, leading to the inhibition of downstream signaling cascades .
Results or Outcomes
Regulatory authorities have granted approval to treat B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), with multiple small-molecule BTK inhibitors .
Application in Organic Synthesis
Specific Scientific Field
This application falls under the field of Organic Synthesis .
Summary of the Application
“3-Oxoisoindoline-4-carbonitrile” is synthesized from 2-carboxybenzaldehyde, primary amine, and TMSCN .
Methods of Application
A one-pot, three-component condensation reaction of 2-carboxybenzaldehyde, primary amine, and TMSCN in the presence of 10 mol % sulfamic acid (NH2SO3H) as the catalyst in EtOH under reflux temperature is used .
Results or Outcomes
The process is simple and environmentally benign and the catalyst is commercially available and inexpensive .
Synthesis of Substituted (±)-3-Oxoisoindoline-1-Carbonitriles and Carboxamides
Specific Scientific Field
This application falls under the field of Green Chemistry .
Summary of the Application
“3-Oxoisoindoline-4-carbonitrile” is used in the synthesis of substituted (±)-3-oxoisoindoline-1-carbonitriles and carboxamides .
Methods of Application
An efficient synthesis of 3-oxoisoindolines is described from 2-carboxybenzaldehyde, TMSCN and benzylic or aliphatic amines using a Strecker approach with OSU-6 as the catalyst . The reaction can be tuned to generate two different products: a substituted (±)-3-oxoisoindoline-1-carbonitrile at 23 °C or the corresponding C1 primary amide at 78 °C .
Results or Outcomes
The OSU-6 catalyst is a newly developed MCM-41 type hexagonal mesoporous silica with high Lewis acid strength and robust character, which facilitates recycling .
One-Pot Three-Component Synthesis of N-Substituted 3-Oxoisoindoline-1-Carbonitriles
Specific Scientific Field
This application falls under the field of Organic Synthesis .
Summary of the Application
“3-Oxoisoindoline-4-carbonitrile” is used in the one-pot three-component synthesis of N-substituted 3-oxoisoindoline-1-carbonitriles .
Methods of Application
The synthesis is achieved from 2-carboxybenzaldehyde, primary amines, and TMSCN in the presence of 10 mol % NH2SO3H as catalyst .
Results or Outcomes
This method provides a simple and efficient way for the synthesis of N-substituted 3-oxoisoindoline-1-carbonitriles .
Synthesis of 3-Oxoisoindoline-5-carboxamides and Antioxidant Activity Studies
Specific Scientific Field
This application falls under the field of Pharmaceutical Science .
Summary of the Application
“3-Oxoisoindoline-4-carbonitrile” is used in the synthesis of 3-oxoisoindoline-5-carboxamide derivatives . These derivatives were evaluated for their antioxidant properties .
Methods of Application
The synthesis is achieved from 3-oxoisoindoline-5-carboxylic acid . The synthesized compounds were evaluated for their antioxidant properties using 1,1-diphenyl-2-picryl hydrazine (DPPH) free radical scavenging assay and inhibition of human low-density lipoprotein (LDL) oxidation assay .
Results or Outcomes
The results showed that all 3-oxoisoindoline-5-carboxamides have possessed antioxidant activity . Among the synthesized analogous, one compound showed dominant activity .
Efficient Syntheses of Substituted (±)-3-Oxoisoindoline-1-carbonitriles
Specific Scientific Field
This application falls under the field of Organic Chemistry .
Summary of the Application
“3-Oxoisoindoline-4-carbonitrile” is used in the efficient synthesis of substituted (±)-3-oxoisoindoline-1-carbonitriles .
Methods of Application
The synthesis is achieved from 2-carboxybenzaldehyde, TMSCN and benzylic or aliphatic amines using a Strecker approach with OSU-6 as the catalyst . The reaction can be tuned to generate two different products: a substituted (±)-3-oxoisoindoline-1-carbonitrile at 23 °C or the corresponding C1 primary amide at 78 °C .
Results or Outcomes
The OSU-6 catalyst is a newly developed MCM-41 type hexagonal mesoporous silica with high Lewis acid strength and robust character, which facilitates recycling .
Propiedades
IUPAC Name |
3-oxo-1,2-dihydroisoindole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c10-4-6-2-1-3-7-5-11-9(12)8(6)7/h1-3H,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLMSIZMELRTBKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC=C2)C#N)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20563021 | |
| Record name | 3-Oxo-2,3-dihydro-1H-isoindole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20563021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxoisoindoline-4-carbonitrile | |
CAS RN |
129221-89-2 | |
| Record name | 3-Oxo-2,3-dihydro-1H-isoindole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20563021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[1,1'-Biphenyl]-4,4'-dicarboxylic acid](/img/structure/B160679.png)









![Cytidine, N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-](/img/structure/B160703.png)
